
Spectroscopic Data of 14-Deoxypoststerone: An
In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 14-Deoxypoststerone

Cat. No.: B1197410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
14-Deoxypoststerone is a steroid compound and a known metabolite of ecdysterone, a

naturally occurring ecdysteroid. As a derivative of poststerone, it is of interest to researchers in

the fields of endocrinology, pharmacology, and drug development for its potential biological

activities. This technical guide provides a summary of the predicted spectroscopic data for 14-
deoxypoststerone, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS),

and Infrared (IR) spectroscopy. Due to the limited availability of experimental data in the public

domain, this guide focuses on predicted values to aid in the identification and characterization

of this compound.

Chemical Structure
IUPAC Name: (2S,3R,5R,9R,10R,13S,17S)-17-acetyl-2,3-dihydroxy-10,13-dimethyl-

1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-one

Molecular Formula: C₂₁H₃₀O₄

Molecular Weight: 346.46 g/mol

The structure of 14-deoxypoststerone is characterized by a tetracyclic steroid core, differing

from its parent compound, poststerone, by the absence of a hydroxyl group at the C-14
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position.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 14-deoxypoststerone.

These predictions are based on computational models and provide expected values for

spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 14-Deoxypoststerone

Atom Number
Predicted Chemical Shift
(ppm)

Multiplicity

H-2 3.8 - 4.2 m

H-3 3.5 - 3.9 m

H-7 5.8 - 6.0 d

H-18 (CH₃) 0.8 - 1.0 s

H-19 (CH₃) 1.0 - 1.2 s

H-21 (CH₃) 2.1 - 2.3 s

Other H 1.2 - 2.5 m

Note: Predicted chemical shifts for the steroid backbone protons are complex and often

overlap. The values presented are estimates and may vary based on the solvent and

experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 14-Deoxypoststerone
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Atom Number Predicted Chemical Shift (ppm)

C-2 65 - 75

C-3 65 - 75

C-5 45 - 55

C-6 (C=O) 195 - 205

C-7 120 - 130

C-8 160 - 170

C-10 35 - 45

C-13 40 - 50

C-14 45 - 55

C-17 60 - 70

C-18 (CH₃) 15 - 25

C-19 (CH₃) 15 - 25

C-20 (C=O) 205 - 215

C-21 (CH₃) 30 - 35

Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for 14-Deoxypoststerone
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Parameter Predicted Value

Molecular Ion [M]⁺ m/z 346.21

[M+H]⁺ m/z 347.22

[M+Na]⁺ m/z 369.20

Key Fragmentation Ions

[M-H₂O]⁺ m/z 328.21

[M-2H₂O]⁺ m/z 310.20

[M-CH₃CO]⁺ m/z 303.20

[M-H₂O-CH₃CO]⁺ m/z 285.19

Note: Fragmentation patterns are highly dependent on the ionization technique (e.g., ESI,

APCI) and collision energy.

Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Frequencies for 14-Deoxypoststerone

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H Stretch (Alcohols) 3200 - 3600 Strong, Broad

C-H Stretch (Alkanes) 2850 - 3000 Medium-Strong

C=O Stretch (Ketones) 1690 - 1725 (C-20) Strong

C=O Stretch (α,β-unsaturated) 1650 - 1680 (C-6) Strong

C=C Stretch (Alkene) 1600 - 1650 Medium

C-O Stretch (Alcohols) 1000 - 1250 Strong

Experimental Protocols
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The following are generalized experimental protocols for obtaining spectroscopic data for a

steroid-like compound such as 14-deoxypoststerone.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will

depend on the solubility of the compound.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a standard probe.

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a standard

pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient

number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-

decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the

low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be

necessary.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI),

coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

Data Acquisition:

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight and

identify the molecular ion.
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Tandem MS (MS/MS): Select the molecular ion (or a protonated/adducted species) as the

precursor ion and subject it to collision-induced dissociation (CID) to generate a

fragmentation pattern. This provides structural information.

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and

characteristic fragment ions.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State: Prepare a KBr pellet by mixing a small amount of the solid sample with dry

potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be

cast from a volatile solvent.

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and

place it in an appropriate liquid cell.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of the empty instrument or the solvent should be recorded and

subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Visualizations
The following diagrams illustrate the metabolic context and a general analytical workflow for 14-
deoxypoststerone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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